5-(2-Chloro-5-nitro-phenyl)-3-cyclopropyl-[1,2,4]oxadiazole
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Overview
Description
The compound “5-(2-Chloro-5-nitro-phenyl)-3-cyclopropyl-[1,2,4]oxadiazole” is a type of 1,2,4-oxadiazole derivative . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles has gained momentum due to their versatility in the arsenal of drug discovery . Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures . The synthesis of “5-(2-Chloro-5-nitro-phenyl)-3-cyclopropyl-[1,2,4]oxadiazole” specifically is not detailed in the retrieved papers.Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazoles, including “5-(2-Chloro-5-nitro-phenyl)-3-cyclopropyl-[1,2,4]oxadiazole”, consists of a five-membered ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazoles depend on the specific substituents present in the molecule . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen . The specific physical and chemical properties of “5-(2-Chloro-5-nitro-phenyl)-3-cyclopropyl-[1,2,4]oxadiazole” are not detailed in the retrieved papers.Scientific Research Applications
Nematocidal Activity
5-(2-Chloro-5-nitro-phenyl)-3-cyclopropyl-[1,2,4]oxadiazole: has demonstrated moderate nematocidal activity against Meloidogyne incognita, a plant-parasitic nematode. Nematodes pose a significant threat to crop security, causing substantial economic losses to farmers worldwide .
Anti-Fungal Properties
In addition to its nematocidal effects, this compound exhibits anti-fungal activity against Rhizoctonia solani. Fungal diseases, such as rice sheath wilt, remain a challenge in global agriculture .
Antibacterial Effects on Xanthomonas
Several derivatives of this oxadiazole have strong antibacterial effects against Xanthomonas oryzae pv. oryzae (Xoo). Notably, compounds 5m, 5r, 5u, 5v, 5x, and 5y outperform existing pesticides. Compound 5v also shows moderate antibacterial effects against rice bacterial leaf blight .
Alternative Antibacterial Agents
Compounds 5u and 5v, containing a trifluoromethyl pyridine moiety, exhibit excellent antibacterial activity against both Xoo and Xanthomonas oryzae pv. oryzicola (Xoc). These findings suggest that 1,2,4-oxadiazole derivatives could serve as potential alternative templates for novel antibacterial agents .
Medicinal Applications
Beyond agriculture, oxadiazoles have medicinal potential. They are investigated as anticancer, vasodilator, anticonvulsant, and antidiabetic agents .
Synthetic Strategies
Researchers have employed various synthetic strategies to prepare oxadiazoles with anti-infective activity. These include reactions involving amidoxime with carbonyl compounds, such as carboxylic acids, aldehydes, and esters .
Future Directions
The future directions for the research and development of 1,2,4-oxadiazoles, including “5-(2-Chloro-5-nitro-phenyl)-3-cyclopropyl-[1,2,4]oxadiazole”, could involve further exploration of their potential as anti-infective agents . Additionally, their potential for a wide range of applications, including as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds, could be explored .
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
1,2,4-oxadiazoles have been studied for their interaction with targets such as the trypanosoma cruzi cysteine protease cruzain . The compound likely interacts with its target, leading to changes that inhibit the target’s function.
Biochemical Pathways
It is known that 1,2,4-oxadiazoles have been targeted against a well-validated pathway to treat tuberculosis .
Result of Action
1,2,4-oxadiazole derivatives have shown moderate nematocidal activity against meloidogyne incognita and anti-fungal activity against rhizoctonia solani .
properties
IUPAC Name |
5-(2-chloro-5-nitrophenyl)-3-cyclopropyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O3/c12-9-4-3-7(15(16)17)5-8(9)11-13-10(14-18-11)6-1-2-6/h3-6H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXVDNRGJPIIKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloro-5-nitrophenyl)-3-cyclopropyl-1,2,4-oxadiazole |
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